2,3,6-Trimethylphenol

Description

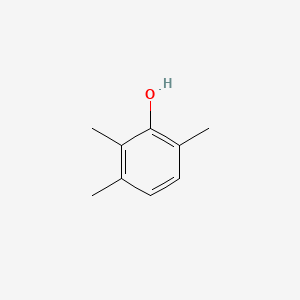

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-57-3 | |

| Record name | Phenol, 2,3,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022187 | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

226 °C, 226.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

100 °C | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol) | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg], 0.035 mm Hg at 25 °C | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2416-94-6 | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2416-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05WKL2L5LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C, 63.5 - 64 °C | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trimethylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactive profile of 2,3,6-trimethylphenol. An essential intermediate in the synthesis of α-tocopherol (Vitamin E), this aromatic compound is of significant interest to the pharmaceutical and polymer industries.[1][2] This document consolidates key data, outlines detailed experimental protocols for its application in synthesis, and provides visualizations of these processes to facilitate understanding and application in research and development settings.

Chemical Structure and Identification

This compound, also known as 3-hydroxypseudocumene, is a substituted phenolic compound.[3] The structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 6.

Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 2416-94-6[3] |

| Molecular Formula | C₉H₁₂O[3] |

| Molecular Weight | 136.19 g/mol [3] |

| SMILES | CC1=C(C(=C(C=C1)C)O)C[3] |

| InChI | InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3[3] |

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4] It exhibits solubility in various organic solvents and limited solubility in water.

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 58-62 °C[3][5] |

| Boiling Point | 215-226 °C[3][5] |

| Density | 0.940 g/cm³ |

| Water Solubility | 1.42 - 1.58 g/L at 25 °C[3][5] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene.[3] |

| pKa | 10.77 ± 0.15 (Predicted)[5] |

| logP | 2.67 - 2.80[3][5] |

| Vapor Pressure | 0.03 mmHg[3] |

| Flash Point | 100 °C[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the three distinct methyl groups, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the nine unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching of the aromatic ring and methyl groups. |

Note: While spectral data is available in various databases, detailed peak assignments and spectra are best obtained from dedicated chemical analysis resources.

Experimental Protocols

This compound is a key starting material for the synthesis of other important compounds, notably in the production of Vitamin E.

Synthesis of 2,3,5-Trimethylhydroquinone from this compound

A common application of this compound is its conversion to 2,3,5-trimethylhydroquinone, a direct precursor to Vitamin E.[3] This process typically involves oxidation followed by reduction.

Experimental Workflow: Synthesis of 2,3,5-Trimethylhydroquinone

Caption: Workflow for the synthesis of 2,3,5-Trimethylhydroquinone.

Methodology: Two-Step Synthesis of 2,3,5-Trimethylhydroquinone

This process involves the oxidation of this compound to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which is subsequently reduced to trimethylhydroquinone (B50269) (TMHQ).[3]

Step 1: Oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone

-

Reactants: this compound, an oxidizing agent (e.g., hydrogen peroxide, oxygen), and a suitable catalyst (e.g., copper-based).[3]

-

Procedure: this compound is dissolved in an appropriate solvent system. The oxidizing agent is introduced under controlled temperature and pressure in the presence of the catalyst. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the intermediate TMBQ is isolated.

Step 2: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

-

Reactants: 2,3,5-trimethyl-1,4-benzoquinone, a reducing agent (e.g., hydrogen gas), and a catalyst (e.g., palladium on carbon).

-

Procedure: The isolated TMBQ is dissolved in a suitable solvent and subjected to reduction. The reaction is typically carried out in a hydrogenation reactor under a hydrogen atmosphere. The completion of the reaction is monitored, and the final product, TMHQ, is purified, often through recrystallization.

Isomerization of this compound to 2,3,5-Trimethylphenol

This compound can be isomerized to 2,3,5-trimethylphenol, another valuable chemical intermediate.[6]

Experimental Workflow: Isomerization of this compound

Caption: Workflow for the isomerization of this compound.

Methodology: Lewis Acid-Catalyzed Isomerization

This procedure utilizes a strong Lewis acid to facilitate the rearrangement of the methyl groups on the phenolic ring.[6]

-

Reactants: this compound, anhydrous aluminum trichloride (B1173362) (AlCl₃), and a high-boiling solvent (e.g., xylene).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, this compound is dissolved in the solvent.

-

Anhydrous aluminum trichloride is added portion-wise with stirring.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by GC or HPLC.

-

After completion, the reaction is cooled and quenched by the slow addition of water.

-

The organic layer is separated, washed, and dried.

-

The final product, 2,3,5-trimethylphenol, is isolated and purified by fractional distillation under reduced pressure.

-

Analytical Methods

The analysis of this compound and its reaction products is typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the separation and identification of trimethylphenol isomers and other volatile components in a reaction mixture.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the progress of reactions involving this compound, providing quantitative data on the consumption of reactants and the formation of products.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of Vitamin E.[1][2] It is also utilized in the production of antioxidants for polymers and plastics and as a comonomer in the modification of polyphenylene oxide (PPO) resins.[2]

Safety Information

This compound is a chemical that requires careful handling. It may cause skin and eye irritation and can be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,3,6-Trimethylphenol (CAS No: 2416-94-6), a key intermediate in the synthesis of vitamin E and a valuable compound in the development of antioxidants and modified polyphenylene oxide resins.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visualizations to support further research and application.

Chemical Identity and Structure

This compound, an aromatic organic compound, is a substituted phenol (B47542) with three methyl groups attached to the benzene (B151609) ring.[2] Its structure is foundational to its chemical behavior and physical properties.

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₉H₁₂O[3]

-

Molecular Weight: 136.19 g/mol [3]

-

SMILES: CC1=C(C(=C(C=C1)C)O)C[3]

-

InChIKey: QQOMQLYQAXGHSU-UHFFFAOYSA-N[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various experimental and predicted data sources. These parameters are critical for understanding its behavior in different chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | References |

| Physical State | Solid, white to light yellow crystalline lumps or powder. | [1][3] |

| Odor | Characteristic antiseptic odor. | [1][4] |

| Melting Point | 58 - 66 °C | [1][2][3][4][5] |

| Boiling Point | 215 - 226.5 °C | [1][3][4] |

| Density | 0.940 - 1.1 g/mL at 20 °C | [1][6][7] |

| Refractive Index | ~1.5115 (estimate) | [1] |

| Vapor Pressure | 0.02 hPa at 20 °C; 0.03 - 0.066 mmHg at 25 °C | [3][4][7] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | References |

| Water Solubility | 1.42 - 1.58 g/L at 25 °C | [1][3] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene. | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.67 - 2.80 | [1][3][4] |

| pKa | 10.77 ± 0.15 (Predicted) | [1] |

Experimental Protocols: Synthesis

The industrial production of this compound is a key process that provides the starting material for various applications, including the synthesis of Vitamin E.[1][2]

Gas Phase Methylation of m-Cresol (B1676322)

A predominant method for the synthesis of this compound is the gas-phase methylation of m-cresol with methanol.[1][8] This reaction is carried out at elevated temperatures, typically between 300-460 °C, under normal pressure.[1][8] The process utilizes ortho-selective metal oxide catalysts, such as iron oxide catalysts modified with other metal oxides (e.g., Zn, Cr, Sn, Mg, and Si), to achieve high selectivity for the desired product.[1][8] The reaction is commonly performed in multitube reactors with a fixed catalyst bed.[8]

Another patented method involves the vapor phase methylation of meta-substituted phenolic compounds like m-cresol, 2,5-xylenol, or 2,3-xylenol using a catalyst containing amorphous titanium components at temperatures around 400°C to achieve high selectivities.[9]

A different synthetic approach involves the reaction of diethyl ketone with a 1-amino-vinyl methyl ketone at temperatures ranging from 50 to 200 °C.[10]

The following diagram illustrates the general workflow for the gas-phase methylation of m-cresol.

References

- 1. This compound CAS#: 2416-94-6 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [stenutz.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. EP0032974A1 - A method for the synthesis of this compound - Google Patents [patents.google.com]

- 10. DE4414877A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3,6-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-trimethylphenol, an important intermediate in the synthesis of Vitamin E and other valuable organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the three methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the methyl and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-4) | 6.8 - 7.0 | Doublet | 1H |

| Aromatic H (H-5) | 6.6 - 6.8 | Doublet | 1H |

| Hydroxyl (OH) | 4.5 - 5.5 | Singlet (broad) | 1H |

| 6-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| 2-CH₃ | 2.1 - 2.3 | Singlet | 3H |

| 3-CH₃ | 2.0 - 2.2 | Singlet | 3H |

Note: Predicted chemical shifts are based on typical values for substituted phenols in a non-polar deuterated solvent like CDCl₃. Actual values may vary depending on experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-3 | 135 - 140 |

| C-6 | 128 - 132 |

| C-2 | 125 - 129 |

| C-4 | 123 - 127 |

| C-5 | 118 - 122 |

| 6-CH₃ | 19 - 22 |

| 2-CH₃ | 15 - 18 |

| 3-CH₃ | 11 - 14 |

Note: Predicted chemical shifts are based on typical values for substituted phenols.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-H bend (out-of-plane) | 750 - 900 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 136.[1][2]

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 121 | Very High (Base Peak) | [M-CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2,3,6-Trimethylphenol in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trimethylphenol in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various fields, including the synthesis of vitamin E, development of antioxidants, and as a monomer for specialty polymers. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the experimental workflow.

Core Properties of this compound

This compound is a white crystalline solid that is a key intermediate in numerous chemical manufacturing processes.[1] A summary of its fundamental physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 2416-94-6 |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Melting Point | 59-62 °C |

| Boiling Point | 226 °C |

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a critical consideration for its use in synthesis, purification, and formulation. While comprehensive quantitative data is not available for all common solvents, the following table summarizes the existing information.

| Solvent | Temperature (°C) | Solubility | Citation |

| Methanol (B129727) | Not Specified | 0.1 g/mL (clear solution) | [2][3] |

| Ethanol | Not Specified | "Very soluble", "50% soluble" | [4][5] |

| Diethyl Ether | Not Specified | "Very soluble" | [4] |

| Benzene | Not Specified | "Very soluble" | [4] |

| Water | 25 | 1.58 g/L | [5] |

It is important to note that the term "very soluble" is a qualitative description. For precise applications, experimental determination of solubility at specific temperatures is recommended. The solubility value in methanol appears high and should be used with caution.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are obtained through standardized experimental protocols. The most common and accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method, often coupled with a gravimetric or spectroscopic final determination.

Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed flask in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute). The container with the dried residue is weighed, and the mass of the dissolved solid is determined.[6][7]

-

Spectroscopic/Chromatographic Method: The filtered saturated solution is accurately diluted with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique such as HPLC-UV, GC-FID, or UV-Vis spectrophotometry.

-

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solvent (gravimetric method) or from the measured concentration and the dilution factor (spectroscopic/chromatographic method). The results are typically expressed in g/L, mg/mL, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. US3862248A - Pure this compound - Google Patents [patents.google.com]

- 2. This compound CAS#: 2416-94-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

2,3,6-Trimethylphenol: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of 2,3,6-Trimethylphenol (CAS 2416-94-6), a key intermediate in the synthesis of Vitamin E and a vital component in the production of high-performance polymers.[1] While direct, publicly available experimental data on the specific thermal decomposition profile of this compound is limited, this document synthesizes available safety data, information on related phenolic compounds, and established analytical methodologies to offer a robust framework for its handling, analysis, and application in thermally sensitive processes. This guide outlines its general stability, potential degradation pathways, and detailed protocols for its thermal analysis.

Introduction

This compound is a white crystalline solid with significant industrial importance, primarily as a precursor to 2,3,5-Trimethylhydroquinone, which is essential for Vitamin E synthesis.[1] It also serves as a comonomer in modifying polyphenylene oxide (PPO) resins to enhance thermal stability and as a component in the formulation of industrial antioxidants.[1] Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and degradation behavior is critical for process optimization, safety, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and in the design of experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 59 - 62 °C | [1][3] |

| Boiling Point | 215 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [4] |

Thermal Stability and Degradation

General Stability

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under normal storage and handling conditions.[2] Exposure to air and incompatible materials such as oxidizing agents should be avoided.

Thermal Decomposition

Upon heating, this compound is expected to decompose. In the presence of oxygen, the primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂).[2] The formation of other toxic gases is also possible, particularly during uncontrolled combustion.[4]

Potential Degradation Pathways

The degradation of this compound, particularly through oxidation which can be thermally initiated, is likely to proceed via the formation of a phenoxy radical. This intermediate can then undergo further reactions. A significant and well-documented oxidation product of this compound is 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E. This suggests a degradation pathway involving the oxidation of the phenol (B47542) to a quinone structure.

Based on the chemistry of hindered phenols, a plausible, albeit hypothetical, thermal degradation pathway is illustrated below. This pathway considers both oxidative and non-oxidative conditions.

References

A Methodological Guide to the Quantum Chemical Analysis of 2,3,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,6-Trimethylphenol (CAS: 2416-94-6) is an aromatic organic compound with the chemical formula (CH₃)₃C₆H₂OH.[1] It is a key intermediate in the industrial synthesis of Vitamin E and is also utilized in the production of antioxidants and modified polyphenylene oxide (PPO) resins.[3][4] A comprehensive understanding of its molecular properties at a quantum level is crucial for optimizing its use in these applications and for exploring its potential in drug development and materials science.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental approach to elucidate the intrinsic properties of molecules.[5] These studies can provide valuable insights into molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.[6]

This guide presents a standardized methodology for conducting a comprehensive quantum chemical study of this compound, from geometry optimization to the calculation of various spectroscopic and electronic parameters.

Molecular Structure of this compound

The foundational step in any quantum chemical study is the determination of the molecule's stable three-dimensional structure. The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 6.

Caption: Molecular structure of this compound.

Proposed Computational Methodology

The following protocol outlines the recommended computational steps for a thorough quantum chemical analysis of this compound. This methodology is based on widely accepted practices for similar molecules, as seen in studies of other phenol (B47542) derivatives.[7][8]

Software

A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for these calculations.

Geometry Optimization

The initial step is to perform a full geometry optimization of the molecule to find its lowest energy conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions.

The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[5] The 6-311++G(d,p) basis set is recommended for its ability to accurately describe the electronic structure, including non-covalent interactions.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.

-

To obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

-

Scaling: Calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[9]

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity.

-

Calculation: These properties are obtained from the optimized geometry.

-

Key Parameters:

-

E_HOMO: Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons.

-

E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[6]

-

From these fundamental energies, several chemical reactivity descriptors can be calculated:

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Electronegativity (χ): χ ≈ (I + A) / 2

-

Chemical Hardness (η): η ≈ (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = χ² / (2η)

Spectroscopic Predictions

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are suitable for predicting the electronic transitions and generating a theoretical UV-Vis spectrum.

The following diagram illustrates the proposed computational workflow.

Caption: Proposed workflow for quantum chemical calculations.

Data Presentation Framework

The following tables provide a structured format for presenting the quantitative data obtained from the proposed calculations.

Table 1: Optimized Geometrical Parameters

This table should list the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C1-O1 | Data to be calculated |

| O1-H | Data to be calculated | |

| C1-C2 | Data to be calculated | |

| C2-C(Me) | Data to be calculated | |

| ... | ... | |

| Bond Angles (°) | C2-C1-C6 | Data to be calculated |

| C1-O1-H | Data to be calculated | |

| C1-C2-C(Me) | Data to be calculated | |

| ... | ... | |

| Dihedral Angles (°) | C6-C1-O1-H | Data to be calculated |

| C2-C1-C6-C(Me) | Data to be calculated | |

| ... | ... |

Table 2: Vibrational Frequencies

This table should present the most significant calculated vibrational frequencies, their corresponding experimental values (if available), and the assignment of the vibrational mode.

| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment (Potential Energy Distribution) |

| Data to be calculated | Data to be calculated | ν(O-H) stretch | |

| Data to be calculated | Data to be calculated | ν(C-H) aromatic stretch | |

| Data to be calculated | Data to be calculated | ν(C-H) methyl stretch | |

| Data to be calculated | Data to be calculated | δ(O-H) in-plane bend | |

| Data to be calculated | Data to be calculated | ν(C-C) ring stretch | |

| ... | ... | ... |

ν: stretching, δ: in-plane bending

Table 3: Electronic Properties and Reactivity Descriptors

This table summarizes the calculated electronic properties and the derived chemical reactivity descriptors.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | Data to be calculated |

| LUMO Energy | E_LUMO | Data to be calculated |

| HOMO-LUMO Energy Gap | ΔE | Data to be calculated |

| Ionization Potential | I | Data to be calculated |

| Electron Affinity | A | Data to be calculated |

| Electronegativity | χ | Data to be calculated |

| Chemical Hardness | η | Data to be calculated |

| Chemical Softness | S | Data to be calculated |

| Electrophilicity Index | ω | Data to be calculated |

Significance of Frontier Molecular Orbitals in Drug Development

The analysis of HOMO and LUMO is particularly relevant for drug development and understanding biological activity. The energy and spatial distribution of these orbitals provide insight into how a molecule might interact with biological targets.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

-

HOMO: Molecules with high-energy HOMO orbitals are effective electron donors. In a biological context, this can relate to antioxidant activity or interactions with electron-deficient sites in receptors.

-

LUMO: Molecules with low-energy LUMO orbitals are effective electron acceptors. This is relevant for interactions with nucleophilic sites in biological macromolecules.

-

Energy Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions, which can be a desirable trait for a drug candidate, but may also indicate lower stability.

Conclusion and Future Work

This guide provides a robust and standardized computational methodology for the quantum chemical characterization of this compound. While experimental data for this specific isomer is scarce in the literature, the protocols outlined herein, based on established DFT methods, provide a clear path for researchers to generate high-quality, predictive data.

The successful completion of these calculations will yield valuable information on the geometric, vibrational, and electronic properties of this compound. This data will not only fill a significant gap in the chemical literature but also provide a fundamental basis for understanding its reactivity, optimizing its industrial applications, and exploring its potential in the development of new pharmaceuticals and advanced materials. It is strongly recommended that future work focus on performing these calculations and, where possible, validating them against experimental spectroscopic data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,3,6-trimethyl phenol, 2416-94-6 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 6. growingscience.com [growingscience.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for 2,3,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores established and novel synthesis routes for 2,3,6-trimethylphenol, a crucial intermediate in the production of Vitamin E and other valuable compounds. This document provides a comparative analysis of different synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers in selecting and optimizing the most suitable method for their applications.

Vapor-Phase Methylation of m-Cresol (B1676322)

The dominant industrial method for synthesizing this compound is the vapor-phase alkylation of m-cresol with methanol (B129727) over a solid acid or metal oxide catalyst. This process is highly selective towards ortho-methylation, yielding the desired product in high purity.

Reaction Pathway

The overall reaction involves the reaction of m-cresol with methanol at elevated temperatures in the presence of a catalyst to yield this compound and water.

Comparative Performance of Catalytic Systems

The choice of catalyst is critical for achieving high conversion and selectivity. The following table summarizes the performance of different metal oxide catalysts under optimized conditions.

| Catalyst System | Catalyst Composition (Molar Ratio) | Reaction Temperature (°C) | Liquid Hourly Space Velocity (LHSV) (h⁻¹) | Feed Molar Ratio (Methanol:m-cresol:Water) | m-Cresol Conversion (%) | Selectivity to this compound (%) | Yield of this compound (%) |

| Cr₂O₃ doped Fe₂O₃-V₂O₅ | n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[1] | 330[1] | 0.53[1] | Not Specified | 99.2[1] | 94.6[1] | ~93.8 (calculated) |

| Fe₂O₃-SiO₂-CuO | Fe:Si:Cu = 200:5:1[2] | 340[2] | 0.7[2] | 1:5:1.5[2] | >98 | Not Specified | 97.9[2] |

| Magnesium Oxide (MgO) | - | 506[3] | Not Specified | Not Specified | 95-100[3] | 80-90[3] | ~76-90 (calculated) |

Experimental Protocols

1.3.1. Catalyst Preparation (Cr₂O₃ doped Fe₂O₃-V₂O₅) [1]

-

A solution of metal salts (Iron (III) nitrate, Ammonium metavanadate, and Chromium (III) nitrate) is prepared in the desired molar ratio (Fe:V:Cr = 100:1.0:0.5).

-

The metal oxides are co-precipitated by the addition of a 25% (w/w) aqueous ammonia (B1221849) solution.

-

The resulting precipitate is filtered, washed, and dried.

-

The dried solid is then calcined at 450°C for 4 hours to yield the final catalyst.

1.3.2. General Procedure for Vapor-Phase Methylation [4][5]

-

A fixed-bed reactor is packed with the prepared catalyst.

-

The catalyst is pre-treated as required (e.g., reduction in a stream of hydrogen).

-

A feed mixture of m-cresol and methanol (and water, if specified) is vaporized and passed through the catalyst bed at the desired temperature and flow rate (LHSV).

-

The reaction is typically carried out at atmospheric pressure.

-

The product stream exiting the reactor is cooled, and the liquid products are collected.

-

The product mixture is then analyzed by gas chromatography to determine the conversion of m-cresol and the selectivity to this compound.

Novel Synthesis via Diethyl Ketone and Activated C4 Carbonyls

A novel approach to this compound involves a two-step process starting with the condensation of diethyl ketone with an activated C4 carbonyl compound, such as methyl vinyl ketone or crotonaldehyde, followed by dehydrogenation of the resulting cyclic intermediate.

Reaction Pathway

This synthesis proceeds through a base-catalyzed Michael addition/intramolecular aldol (B89426) condensation to form a trimethyl-cyclohexenone intermediate, which is subsequently dehydrogenated to the final product.

Quantitative Data

| Step | Reactants | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Yield (%) |

| Condensation | Diethyl Ketone, 1-Amino-vinyl methyl ketone | 50-200°C | 89 | 63 (to 2,3,6-TMP) | ~56 |

| Dehydrogenation | 2,5,6-Trimethyl-2-cyclohexen-1-one | Gas Phase, 200-400°C | - | - | >95 |

Experimental Protocols

2.3.1. Synthesis of 2,5,6-Trimethyl-2-cyclohexen-1-one

-

A mixture of diethyl ketone and a basic reagent (e.g., sodium hydroxide (B78521) powder) is heated to reflux.

-

A solution of methyl vinyl ketone (or crotonaldehyde) and a polymerization inhibitor (e.g., hydroquinone) in diethyl ketone is added dropwise to the refluxing mixture over a period of one hour.

-

The reaction mixture is then refluxed for an additional 30 minutes.

-

Water formed during the reaction is removed using a water entrainer.

-

The mixture is cooled, neutralized with glacial acetic acid, filtered, and distilled to recover excess diethyl ketone.

-

The residue is then purified by fractional distillation to yield 2,5,6-trimethyl-2-cyclohexen-1-one.

2.3.2. Dehydrogenation to this compound

-

The purified 2,5,6-trimethyl-2-cyclohexen-1-one is vaporized and passed through a heated tube reactor containing a dehydrogenation catalyst (e.g., a supported noble metal catalyst).

-

The reaction is carried out in the gas phase at a temperature between 200°C and 400°C.

-

The product stream is cooled and condensed to obtain this compound.

Logical Workflow for Synthesis Route Selection

The choice of synthesis route depends on various factors including desired scale, available starting materials, and required purity. The following diagram illustrates a logical workflow for selecting an appropriate method.

Conclusion

This guide has provided a detailed overview of two primary synthetic routes to this compound. The vapor-phase methylation of m-cresol remains the most established and high-yielding method, particularly for large-scale production. The choice of a suitable metal oxide catalyst is paramount to achieving high selectivity and conversion. The novel route starting from diethyl ketone offers an alternative pathway, which may be advantageous depending on the availability and cost of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field to make informed decisions for the synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the antioxidant mechanism of 2,3,6-Trimethylphenol

An In-depth Technical Guide to the Antioxidant Mechanism of 2,3,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenolic compound with significant industrial applications, most notably as a key precursor in the synthesis of Vitamin E and in the manufacturing of various industrial antioxidants and polymers.[1] Its chemical structure, featuring a hydroxyl group attached to a benzene (B151609) ring substituted with three electron-donating methyl groups, strongly suggests inherent antioxidant capabilities. Phenolic compounds are widely recognized for their ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.[2] This technical guide provides a comprehensive overview of the core antioxidant mechanisms attributed to this compound based on its structural class. It outlines the standard experimental protocols used to evaluate such activity and visualizes the fundamental chemical reactions and cellular signaling pathways through which phenolic antioxidants typically exert their protective effects. While specific quantitative biological data for this particular compound is not widely available in the public domain, this document serves as a foundational resource for researchers and professionals interested in exploring its therapeutic potential.[2][3]

Core Antioxidant Mechanisms of Phenolic Compounds

The primary antioxidant action of phenolic compounds like this compound is their ability to interrupt the chain reactions of free radicals.[4] This is achieved through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][5]

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), neutralizing it and stopping it from causing further cellular damage. This process forms a stable phenoxyl radical.[2]

-

Single Electron Transfer (SET): In the SET mechanism, the phenol (B47542) donates an electron to a free radical, converting it into an anion. The phenol itself becomes a radical cation.[2]

The three methyl groups (-CH₃) on the aromatic ring of this compound are electron-donating, which increases the electron density on the ring and helps to stabilize the phenoxyl radical formed after the donation of a hydrogen atom or an electron.[2] This structural feature enhances its antioxidant capacity, making it an effective chain-breaking antioxidant.[2][4]

Caption: Primary antioxidant mechanisms of phenolic compounds.

Quantitative Analysis of Antioxidant Activity

To assess the efficacy of an antioxidant, standardized in vitro assays are employed to generate quantitative data, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the radical activity).[6] Although specific experimental data for this compound is limited, the following tables illustrate the standard format for presenting such results.[2][3]

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| BHT (Standard) | Example values | Example values | ~17.7[7] |

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | Trolox Equivalent (TEAC) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Trolox (Standard) | Example values | Example values | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/mg) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| FeSO₄ (Standard) | Example values | Example values | Example value |

Experimental Protocols for In Vitro Antioxidant Assays

Reproducible and standardized protocols are critical for evaluating and comparing the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[2][6]

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Create a series of dilutions of the compound.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.[2]

-

In a microplate or cuvette, add a specific volume of each dilution of the test compound to the DPPH solution.

-

Include a control sample containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]

-

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[2]

-

Methodology:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a specific volume of each dilution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6-10 minutes), measure the absorbance at 734 nm.[2][7]

-

A control with the solvent and diluted ABTS•+ solution is also measured.

-

The percentage of scavenging is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[2][9]

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[2]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the diluted sample to a large volume of the FRAP reagent.

-

After a specified incubation time (e.g., 4-30 minutes), measure the absorbance at 593 nm.

-

A calibration curve is prepared using an aqueous solution of known Fe²⁺ concentration (e.g., FeSO₄).

-

The results are expressed as µM of Fe(II) equivalents per mg of the compound.

-

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants can exert protective effects by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12]

In the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[14] This binding initiates the transcription of a wide array of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which bolster the cell's defense against oxidative damage.[2][11] Phenolic compounds are known activators of this protective pathway.[10]

Caption: The Nrf2-ARE signaling pathway activated by oxidative stress.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in mediating cellular responses to external stimuli, including oxidative stress. The main MAPK pathways include ERK, JNK, and p38.[15] Reactive oxygen species (ROS) can activate these pathways, leading to diverse outcomes ranging from cell survival and antioxidant defense to inflammation and apoptosis.[16] For instance, ROS can activate Apoptosis signal-regulating kinase 1 (ASK1), an upstream regulator that subsequently activates the JNK and p38 pathways, which are often associated with pro-apoptotic responses.[15] Phenolic compounds have been shown to modulate MAPK signaling, potentially inhibiting pro-inflammatory and pro-apoptotic cascades, thereby contributing to their overall protective effect against oxidative stress.[17]

Caption: MAPK signaling in response to oxidative stress.

Conclusion

This compound possesses the quintessential structural features of a potent phenolic antioxidant. Its hydroxyl group, activated by three electron-donating methyl substituents, provides a strong capacity for free radical scavenging via Hydrogen Atom Transfer and Single Electron Transfer mechanisms. While direct quantitative data on its biological activity is sparse, the established methodologies for assessing antioxidant capacity—such as the DPPH, ABTS, and FRAP assays—provide a clear framework for its evaluation. Furthermore, as a phenolic compound, it has the potential to modulate critical cytoprotective signaling pathways like Nrf2-ARE and MAPK. For drug development professionals and researchers, future investigations should focus on conducting these in vitro and in vivo assays to quantify its efficacy and to elucidate its specific interactions with cellular signaling networks. Such studies will be crucial to fully unlock the potential therapeutic applications of this compound in diseases associated with oxidative stress.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aloki.hu [aloki.hu]

- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antimicrobial Properties of 2,3,6-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trimethylphenol, a substituted phenolic compound, has demonstrated notable antimicrobial properties, particularly fungicidal activity. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial effects, including available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its likely mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, drug discovery, and development, facilitating further investigation into the potential applications of this compound as an antimicrobial agent.

Introduction

Phenolic compounds are a well-established class of antimicrobial agents, known for their broad-spectrum activity against a variety of microorganisms. Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] this compound, a member of this class, has been identified as a fungicidal constituent in the smoke of calcined rice chaff, showing activity against plant pathogenic fungi.[2] This guide synthesizes the existing knowledge on the antimicrobial properties of this compound and provides a framework for future research.

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is currently limited, with most available information focusing on its fungicidal effects. Specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria and fungi are not widely reported in the public domain. The known fungicidal activity is summarized in the table below.

| Microorganism | Activity Type | Source / Context | Quantitative Data | Citation |

| Rhizoctonia solani | Fungicidal | Isolated from calcined rice chaff smoke | Specific MIC/MBC not reported | [2] |

| Alternaria mali | Fungicidal | Isolated from calcined rice chaff smoke | Specific MIC/MBC not reported | [2] |

Note: The lack of specific MIC/MBC values highlights a significant gap in the current research landscape and underscores the need for further quantitative studies.

Experimental Protocols

To facilitate further research and standardization of results, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi is provided below. This protocol is based on established broth microdilution methods for antifungal susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Fungal inoculum (e.g., Rhizoctonia solani, Alternaria mali)

-

Sterile saline or water

-

Spectrophotometer

-